Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate
Overview
Description
Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate, also known as TOTC, is a chemical compound with the molecular formula C18H18O9 . It is also referred to by other synonyms such as 1,3,5-triglycidyl benzenetricarboxylate .
Synthesis Analysis
TOTC was synthesized by a new two-step method without using harmful epichlorohydrin and served as a curing agent for polyester powder coatings . The chemical structure of TOTC was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .Molecular Structure Analysis
The molecular structure of TOTC is based on the benzene-1,3,5-tricarboxylate core with three oxiranylmethyl groups attached .Chemical Reactions Analysis
The curing behavior and the curing reaction kinetics of TOTC/polyester resin (NH-3307) system were studied by dynamic differential scanning calorimetry . The activation energy Ea was 71.75 kJ mol -1 according to Flynn–Wall–Ozawa method, and the curing reaction of TOTC/NH-3307 system was described by Friedman method .Physical And Chemical Properties Analysis
The thermogravimetric analysis results showed that the TOTC/NH-3307 system had good thermal stability with an initial decomposition temperature of 374.92°C . The TOTC/NH-3307 cured film exhibited excellent leveling performance by SEM .Scientific Research Applications
Synthesis and Catalysis Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate plays a role in organic synthesis, particularly in the synthesis of complex molecules. For instance, it has been implicated in the development of novel benzylating agents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which serves as an acid-catalyzed O-benzylating reagent. The efficiency of TriBOT in the benzyl ether formation highlights the utility of tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate derivatives in facilitating selective organic transformations (Yamada, Fujita, & Kunishima, 2012).
Material Science In the realm of materials science, tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate derivatives contribute to the development of advanced materials. A notable application is in the creation of high-surface-area, thermally stable frameworks, such as the 8-fold polycatenated hydrogen-bonded frameworks that exhibit significant porosity and stability. These materials are of interest for their potential in gas storage and separation applications, demonstrating the compound's versatility beyond mere chemical synthesis (Zentner et al., 2015).
Supramolecular Chemistry In supramolecular chemistry, tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate and its derivatives have been used to engineer novel structural motifs. Research has unveiled how these compounds can form intricate molecular assemblies, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. These assemblies showcase a unique mode of molecular organization, potentially paving the way for new materials with specific optical, electronic, or mechanical properties (Lightfoot, Mair, Pritchard, & Warren, 1999).
properties
IUPAC Name |
tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O9/c19-16(25-7-13-4-22-13)10-1-11(17(20)26-8-14-5-23-14)3-12(2-10)18(21)27-9-15-6-24-15/h1-3,13-15H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTJEZNVLMAXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC(=CC(=C2)C(=O)OCC3CO3)C(=O)OCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992398 | |
Record name | Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate | |
CAS RN |
7176-19-4 | |
Record name | 1,3,5-Tris(2-oxiranylmethyl) 1,3,5-benzenetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7176-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007176194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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